molecular formula C13H17N7O2 B5566868 6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B5566868
M. Wt: 303.32 g/mol
InChI Key: JBIZHCBWPDWARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related triazine and pyridazine derivatives involves multi-step organic reactions, often starting from simple precursors through to complex intermediates. The synthesis pathways generally include steps such as aromatic substitution, amine formation, and cyclization reactions. While the exact synthesis process for "6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol" is not detailed, analogous compounds often require careful planning and execution due to the reactivity of the functional groups involved (Kolar, Tislér, & Pizzioli, 1996).

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of 6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol shares similarities with various triazine derivatives that have been extensively studied for their chemical properties and applications. For instance, triazine derivatives are known for their planar structure, which contributes to π-conjugation and enables extensive networks of hydrogen bonds (N—H⋯N and N—H⋯O) and π–π stacking interactions, maintaining the crystal structure of these compounds (Liping Lu et al., 2004).

Biological and Pharmacological Activities

The pyridazinone and triazine scaffolds are noted for their diverse biological activities. Specifically, pyridazinone derivatives have been investigated for their modes of action as herbicides, inhibiting photosynthesis and the Hill reaction in plants. This mechanism is similar to that of certain triazine herbicides, suggesting a broad spectrum of potential applications in agriculture and biochemistry (J. L. Hilton et al., 1969). Moreover, the design of compounds that incorporate triazine units has facilitated the synthesis of novel compounds with antimicrobial and antioxidant activities, indicating potential applications in medicinal chemistry and drug development (E. M. Flefel et al., 2018).

properties

IUPAC Name

3-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O2/c1-19(2)11-14-12(20-7-3-4-8-20)16-13(15-11)22-10-6-5-9(21)17-18-10/h5-6H,3-4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIZHCBWPDWARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(Dimethylamino)-6-(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]oxy}pyridazin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.